2-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

Description

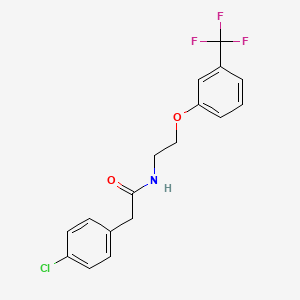

2-(4-Chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is an acetamide derivative characterized by a 4-chlorophenyl group attached to the acetamide core and a phenoxyethyl side chain substituted with a trifluoromethyl group at the meta position. The compound’s structure combines electron-withdrawing groups (chloro and trifluoromethyl) with a flexible ethoxy linker, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3NO2/c18-14-6-4-12(5-7-14)10-16(23)22-8-9-24-15-3-1-2-13(11-15)17(19,20)21/h1-7,11H,8-10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDVZNIUWLWLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form an intermediate amide.

Ether Formation: The intermediate is then reacted with 3-(trifluoromethyl)phenol under basic conditions to form the ether linkage.

Final Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Trifluoromethyl Groups : The presence of -CF₃ (as in the target compound and ) enhances lipophilicity and metabolic resistance, which is critical for CNS-targeting drugs .

- Linker Flexibility : Ethoxy linkers (target compound) versus rigid piperazine/morpholine rings () influence conformational flexibility and pharmacokinetic profiles.

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide , often referred to in research as a derivative of acetamide, exhibits significant biological activity due to its unique structural features, including a trifluoromethyl group and a chlorophenyl moiety. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure highlights the presence of both electron-withdrawing groups (like the trifluoromethyl group) and electron-donating groups, which are critical for its interaction with biological targets.

Research indicates that compounds containing trifluoromethyl groups can enhance biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethyl group can increase the lipophilicity of the compound, allowing better membrane penetration and interaction with cellular enzymes.

- Modulation of Receptor Activity : The compound may act as an allosteric modulator for certain G-protein coupled receptors (GPCRs), influencing signaling pathways involved in various physiological processes .

Pharmacological Effects

- Antidepressant Activity : Studies on similar compounds suggest that trifluoromethyl-substituted phenyl derivatives can exhibit antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine .

- Anticancer Properties : Research has shown that related structures can induce apoptosis in cancer cells through the activation of specific pathways, making them candidates for anticancer therapy .

- Anti-inflammatory Effects : Compounds with similar moieties have demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines .

Case Studies

- A study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models when administered at therapeutic doses. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells .

- Another investigation highlighted the antidepressant-like effects in animal models, where the compound significantly reduced immobility time in forced swim tests, indicating potential for treating mood disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in swim tests | |

| Anticancer | Induced apoptosis in cancer cells | |

| Anti-inflammatory | Decreased levels of cytokines |

Table 2: Comparison with Related Compounds

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group | Antidepressant, anticancer |

| 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | No trifluoromethyl | Moderate anti-inflammatory |

| N-ethyl-2-[3-(trifluoromethyl)phenoxy]acetamide | Trifluoromethyl group | Antidepressant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.